2-(Phosphonooxy)ethyl acrylate
Description
Significance of Phosphate (B84403) Functionality in Polymer Design
The incorporation of phosphate groups into polymer structures imparts a range of desirable properties. The phosphate moiety is known for its ability to enhance adhesion to various substrates, particularly to mineralized tissues like bone and teeth, a characteristic exploited in dental adhesives and bone cements. This strong interaction is attributed to the ability of the phosphate group to form robust bonds with calcium ions present in these tissues. Furthermore, the hydrophilic nature of the phosphate group can improve the biocompatibility and water-solubility of polymers, which is crucial for applications in biological environments. The presence of phosphorus also confers flame-retardant properties to materials, expanding their utility in applications where fire safety is a concern.
Evolution of Acrylate (B77674) Monomers in Polymer Synthesis
Acrylate monomers have long been fundamental building blocks in polymer chemistry due to their high reactivity and the versatility of the resulting polyacrylate materials. The evolution of acrylate monomers has been driven by the demand for polymers with increasingly sophisticated functions. Early research focused on simple alkyl acrylates for the production of commodity plastics, adhesives, and coatings. researchgate.net The field has since progressed to the synthesis of functional acrylates, where the ester group is modified to include a range of chemical functionalities. This has led to the development of monomers that can act as crosslinkers, adhesion promoters, or carry specific bioactive molecules. The synthesis of monomers like 2-(Phosphonooxy)ethyl acrylate is a direct result of this trend, aiming to integrate the specific benefits of the phosphate group directly into the polymer backbone through the well-established chemistry of acrylate polymerization.
Positioning of this compound within Contemporary Polymer Research
This compound (POEA) is a key monomer in contemporary polymer research, particularly in the fields of biomaterials and functional coatings. Its structure, featuring a reactive acrylate head and a phosphate tail, makes it an ideal candidate for creating materials that require strong adhesion to mineral surfaces.
Recent research has highlighted the use of related phosphate-containing acrylate monomers in the formulation of self-etching dental adhesives. beilstein-journals.orgresearchgate.net These adhesives simplify dental procedures by combining the etching and bonding steps into one. The acidic phosphate group etches the tooth surface, while the acrylate group copolymerizes with other monomers in the adhesive to form a durable bond. beilstein-journals.org For instance, novel hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylates have been synthesized and shown to exhibit significant shear bond strength to both enamel and dentin. beilstein-journals.orgresearchgate.netbeilstein-journals.org The polymerization enthalpy for these types of monomers has been measured to be in the range of -29 to -53 kJ·mol−1. beilstein-journals.orgresearchgate.net
Furthermore, the principles of using phosphate-containing polymers extend to other biomedical applications. For example, copolymers containing the methacrylate (B99206) analogue, 2-(phosphonooxy)ethyl methacrylate, have been used to create sterically stabilized block copolymer nanoparticles through polymerization-induced self-assembly (PISA). researchgate.net This demonstrates the versatility of this class of monomers in advanced polymer synthesis techniques for creating nanostructured materials.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 32120-16-4 | sielc.comchemnet.comechemportal.org |
| Molecular Formula | C5H9O6P | sielc.comchemnet.com |
| Molecular Weight | 196.096 g/mol | sielc.com |
| Density | 1.45 g/cm³ | chemnet.com |
| Boiling Point | 369.6°C at 760 mmHg | chemnet.com |
| Flash Point | 177.3°C | chemnet.com |
| InChI Key | UDXXYUDJOHIIDZ-UHFFFAOYSA-N | sielc.com |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(Phosphonooxy)ethyl methacrylate |
| 2-(ω-phosphonooxy-2-oxaalkyl)acrylates |
| Ethyl acrylate |
| Polyacrylates |
| Calcium |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32120-16-4 |
|---|---|
Molecular Formula |
C5H9O6P |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
2-phosphonooxyethyl prop-2-enoate |
InChI |
InChI=1S/C5H9O6P/c1-2-5(6)10-3-4-11-12(7,8)9/h2H,1,3-4H2,(H2,7,8,9) |
InChI Key |
UDXXYUDJOHIIDZ-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OCCOP(=O)(O)O |
Canonical SMILES |
C=CC(=O)OCCOP(=O)(O)O |
Other CAS No. |
32120-16-4 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis Methodologies for 2 Phosphonooxy Ethyl Acrylate
Historical Synthetic Pathways and Mechanistic Considerations
Historically, the synthesis of phosphate (B84403) esters like 2-(Phosphonooxy)ethyl acrylate (B77674) has relied on fundamental organic reactions. Early approaches would have likely involved the direct esterification of 2-hydroxyethyl acrylate (HEA) with a phosphorylating agent. A probable historical route involves the reaction of HEA with phosphorus oxychloride (POCl₃) followed by hydrolysis.
The mechanism of this reaction involves the nucleophilic attack of the hydroxyl group of HEA on the highly electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate (B8581778) intermediate. Subsequent hydrolysis of the P-Cl bonds is then required to generate the final phosphonooxy group. This step, however, can be challenging to control and may lead to the formation of byproducts, including dichlorinated and trichlorinated phosphate esters, as well as potential hydrolysis of the acrylate ester bond under harsh conditions.
Another classical approach is the reaction of an alcohol with phosphoric acid itself, often in the presence of a dehydrating agent to drive the equilibrium towards the ester product. However, this method often requires high temperatures and can lead to low yields and a mixture of mono-, di-, and triesters, necessitating complex purification procedures. The direct use of phosphoric acid can also promote the polymerization of the acrylate monomer.
Contemporary Synthetic Strategies for High Purity 2-(Phosphonooxy)ethyl acrylate
Modern synthetic methods have focused on improving yield, purity, and control over the reaction process. These strategies often employ milder reaction conditions and more selective reagents.
Esterification Reactions and Optimization
While direct esterification with phosphoric acid is less common now for high-purity applications, the esterification of 2-hydroxyethyl acrylate remains a core principle. Optimization of this process involves the careful selection of the phosphorylating agent and reaction conditions. The use of protecting groups on the phosphoric acid moiety can improve selectivity.
Optimization of esterification reactions, in general, has been studied extensively. Factors such as temperature, catalyst concentration, and the molar ratio of reactants significantly influence the conversion rate. researchgate.net For instance, in related esterification processes, increasing the alcohol-to-acid ratio and using an effective catalyst can enhance the yield. researchgate.net While specific optimization data for this compound is not always published in detail, the principles derived from studies on similar esters, such as ethyl acrylate, are applicable. researchgate.netntnu.no The production of ethyl acrylate via esterification of acrylic acid and ethanol, for example, is optimized by considering variables like catalyst concentration and reaction temperature. researchgate.net
Phosphorylation Techniques and Yield Enhancement
A significant advancement in the synthesis of this compound is the use of more sophisticated phosphorylation techniques. A prominent contemporary method involves a multi-step process that offers greater control. beilstein-journals.orgresearchgate.net One such strategy involves the initial etherification of a protected acrylate, followed by phosphorylation. For example, a three-step synthesis can be employed, starting with the Baylis–Hillman reaction of ethyl acrylate and formaldehyde, followed by etherification with a diol, and finally, phosphorylation using phosphorus oxychloride (POCl₃). beilstein-journals.orgresearchgate.netsemanticscholar.org
In a more direct phosphorylation of a hydroxyl-containing acrylate, a solution of the alcohol and a base, such as triethylamine (B128534), in an anhydrous solvent like diethyl ether is treated dropwise with a solution of phosphorus oxychloride at low temperatures (e.g., below 5 °C). beilstein-journals.org The triethylamine acts as a scavenger for the hydrochloric acid produced during the reaction, preventing unwanted side reactions and protecting the acid-sensitive acrylate group. After the initial reaction, the mixture is typically stirred for an extended period at room temperature, followed by a careful workup involving filtration and hydrolysis of the intermediate phosphoryl chloride. beilstein-journals.org This controlled process leads to higher yields of the desired monoester.
The table below summarizes typical reactants and conditions for a contemporary phosphorylation approach.
| Reactant/Condition | Role/Parameter | Example |
| Starting Alcohol | Substrate containing the hydroxyl group | Ethyl 2-(4-hydroxy-2-oxabutyl)acrylate |
| Phosphorylating Agent | Introduces the phosphate group | Phosphorus oxychloride (POCl₃) |
| Base | Acid scavenger | Triethylamine |
| Solvent | Reaction medium | Diethyl ether |
| Temperature | Controls reaction rate and selectivity | < 5 °C (addition), Room temp. (stirring) |
| Work-up | Isolation and purification of the product | Filtration, hydrolysis |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to reduce environmental impact. mdpi.com Key areas of focus include the use of renewable feedstocks, safer solvents, and more efficient catalytic processes.
One potential green route starts from biomass-derived furfural, which can be converted to acrylic acid through a series of environmentally benign reactions, including photooxygenation and aerobic oxidation. d-nb.info This bio-based acrylic acid could then be esterified with ethylene (B1197577) glycol (also derivable from biomass) to form 2-hydroxyethyl acrylate, the precursor for phosphorylation.
The use of less hazardous solvents is another crucial aspect. While traditional syntheses often employ volatile organic compounds like diethyl ether, research into greener solvents, such as water or supercritical carbon dioxide, is ongoing for many chemical processes. mdpi.comosti.gov For instance, water-based synthesis is a desirable green approach, though it can be challenging for non-water-soluble reactants. osti.gov
Enzymatic catalysis presents another green alternative to traditional chemical catalysts. Lipases, for example, can be used for esterification reactions under mild conditions, potentially reducing energy consumption and byproduct formation. The development of solvent-free reaction conditions is also a key goal in green chemistry, minimizing waste and simplifying purification. mdpi.com
Purification Techniques and Impact on Monomer Reactivity
The purity of this compound is paramount for its successful polymerization and the performance of the final material. Impurities can act as chain-transfer agents, inhibitors, or initiators, leading to uncontrolled polymerization, reduced molecular weight, or altered polymer properties.
Common purification techniques for this monomer include:
Washing: The crude product is often washed with water or brine solutions to remove water-soluble impurities, such as salts (e.g., triethylamine hydrochloride) and any remaining phosphoric acid. beilstein-journals.org Alkaline washing, for instance with a dilute sodium hydroxide (B78521) solution, can be used to remove acidic byproducts. google.com
Extraction: Liquid-liquid extraction is employed to separate the desired product from the aqueous phase after washing.
Distillation: While effective for some monomers, vacuum distillation of this compound can be challenging due to its relatively high boiling point and thermal sensitivity, which can lead to premature polymerization. If used, it must be performed under high vacuum and in the presence of a polymerization inhibitor.
Chromatography: For high-purity applications, column chromatography on silica (B1680970) gel is an effective method to separate the desired monomer from byproducts and unreacted starting materials. beilstein-journals.org
Adsorption: The use of adsorbents like multi-silicate magnesium can be employed to remove generated salts and other impurities. google.com
The removal of polymerization inhibitors, which are often added during synthesis to prevent premature gelation, can also be a critical step depending on the intended application and polymerization method. The reactivity of the purified monomer is significantly enhanced, as the absence of contaminants allows for predictable and controlled polymerization kinetics, leading to polymers with the desired molecular weight and functionality.
The table below outlines common purification steps and their rationale.
| Purification Step | Purpose | Common Reagents/Methods |
| Neutralization/Washing | Removal of acid catalysts and byproducts | Aqueous sodium hydroxide, brine solution |
| Extraction | Separation from aqueous phase | Diethyl ether, dichloromethane |
| Drying | Removal of residual water | Magnesium sulfate, azeotropic distillation |
| Filtration | Removal of solid impurities and salts | Press filtration |
| Column Chromatography | High-purity separation | Silica gel |
Polymerization Mechanisms and Kinetics of 2 Phosphonooxy Ethyl Acrylate
Free Radical Polymerization of 2-(Phosphonooxy)ethyl acrylate (B77674)
Conventional free radical polymerization is a common method for producing poly(2-(phosphonooxy)ethyl acrylate). This process involves the classic steps of initiation, propagation, and termination.
The initiation of POEA polymerization is typically accomplished using thermal initiators. Azo compounds, such as 2,2′-azobis(isobutyronitrile) (AIBN), are frequently used to generate primary radicals upon thermal decomposition. researchgate.net For instance, the homopolymerization of related phosphonate-containing monomers has been successfully carried out using AIBN at temperatures around 65 °C. researchgate.net
Kinetic studies on similar functional methacrylates have shown that polymerization proceeds readily through thermal free radical initiation. researchgate.net In these cases, the intensity exponents for the monomer and initiator were found to be slightly over 1 and approximately 0.5, respectively, which aligns with the classic model for an ideal free radical polymerization where termination occurs primarily by disproportionation. researchgate.net
The polymerization of acrylates can also be initiated through other mechanisms under specific conditions. Theoretical and experimental studies on alkyl acrylates have identified pathways for self-initiation at high temperatures, often involving the formation of diradical intermediates through a Diels-Alder-type mechanism or hydrogen abstraction from a triplet diradical species. upenn.edu Furthermore, molecular oxygen, typically an inhibitor at low temperatures, can act as a polymerization initiator for acrylates at temperatures above 140 °C. westlake.edu.cn While not specifically documented for POEA, these inherent initiation pathways for acrylates could be relevant under certain processing conditions.
The polymerization enthalpy for a series of structurally similar 2-(ω-phosphonooxy-2-oxaalkyl)acrylates has been determined using differential scanning calorimetry (DSC). The values ranged from -29 to -53 kJ·mol⁻¹, which are comparable to those of methacrylic esters. beilstein-journals.orgresearchgate.netgrafiati.com This suggests that the substitution on the double bond in these molecules makes their polymerization behavior more akin to methacrylates than to unsubstituted acrylic esters. beilstein-journals.org
Table 1: Polymerization Enthalpy for 2-(ω-phosphonooxy-2-oxaalkyl)acrylates
| Compound | Spacer Group | Polymerization Enthalpy (ΔHp) [kJ·mol⁻¹] |
|---|---|---|
| 3a | -CH₂CH₂- | -40.3 |
| 3b | -(CH₂)₃- | -45.7 |
| 3c | -(CH₂)₄- | -49.3 |
| 3d | -(CH₂)₆- | -52.9 |
| 3f | -CH₂(CH₂OCH₂)₂CH₂- | -29.0 |
Data sourced from Klee, J. E., & Lehmann, U. (2010). beilstein-journals.org
The propagation step involves the sequential addition of monomer molecules to the growing polymer radical chain. For acrylates, the reactivity of the propagating radical can be influenced by the nature of the preceding monomer unit, a phenomenon known as the penultimate-unit effect. kpi.ua This effect can alter the propagation rate constant compared to what would be predicted by a simpler terminal model. kpi.ua
Termination of the growing polymer chains in free radical polymerization of acrylates can occur through combination or disproportionation. However, for many acrylates, termination is predominantly diffusion-controlled, where the rate is limited by the diffusion of the large, entangled macroradicals. kpi.ua Chain transfer reactions, particularly to the solvent, can also act as a termination pathway for the kinetic chain and can influence the molecular weight of the resulting polymer, as seen in the polymerization of ethyl acrylate. researchgate.net
Solvent selection plays a critical role in the polymerization of POEA. The phosphonic acid group is capable of forming strong intermolecular hydrogen bonds. Solvents can influence the polymerization rate by disrupting this hydrogen bonding network. Studies on other acid-containing monomers have shown that the polymerization rate dependence on temperature can be significantly altered by hydrogen bonding. researchgate.net For some acidic monomers, the polymerization rate has even been observed to decrease with an increase in temperature, which is contrary to typical acrylate behavior and is attributed to the dissociation of hydrogen-bonded monomer pre-associations. researchgate.net
In the case of ethyl acrylate polymerization, using a solvent like propionitrile (B127096) was necessary to avoid the gel effect and control the molecular weight, although significant chain transfer to the solvent was observed. researchgate.net The choice of solvent can therefore be a determining factor in achieving soluble polymers with desired molecular weights.
Temperature has a dual effect on the polymerization rate. It increases the decomposition rate of the thermal initiator, thus increasing the concentration of radicals, and it also increases the propagation rate constant. However, as mentioned, for monomers with strong hydrogen bonding capabilities like POEA, the effect of temperature can be more complex due to its influence on monomer association. researchgate.net For the polymerization of 2-ethylhexyl acrylate (EHA), a monomer with a long alkyl chain, the addition of a small amount of a polar solvent like acetone (B3395972) was found to improve polymerization control in ATRP, indicating that solvent polarity can mediate reactivity. ias.ac.in
Controlled/Living Radical Polymerization of this compound
To synthesize polymers with well-defined architectures, controlled molecular weights, and low polydispersity, controlled/living radical polymerization (CRP) techniques are employed. sigmaaldrich.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile due to its tolerance of a wide range of functional groups, including acidic moieties. mdpi.com
RAFT polymerization is a sophisticated method that allows for the synthesis of polymers with complex architectures like block and star polymers. sigmaaldrich.com The process involves conducting a free radical polymerization in the presence of a suitable thiocarbonylthio compound that acts as a chain transfer agent (CTA). researchgate.net This method has been successfully applied to the polymerization of acidic monomers like acrylic acid in aqueous media. researchgate.net
The success of a RAFT polymerization hinges on the proper selection of the chain transfer agent (CTA) for the specific monomer. sigmaaldrich.com The general structure of a RAFT agent consists of a thiocarbonylthio group (S=C-S) with a leaving group (R) and a stabilizing group (Z). The choice of these groups determines the agent's effectiveness in controlling the polymerization of a given monomer class.
For acrylates, the most suitable CTAs are generally dithiobenzoates and trithiocarbonates due to their high transfer constants. sigmaaldrich.com Dithiocarbamates can also be effective. The compatibility of the CTA with the monomer is crucial for achieving good control over the polymerization. Given that POEA is an acrylate, CTAs effective for monomers like methyl acrylate or ethyl acrylate would be the starting point for designing a controlled polymerization. The acidic nature of the phosphonooxy group and its potential for hydrogen bonding and interaction with the CTA must be considered. For aqueous RAFT polymerization of acidic monomers, water-soluble CTAs are often required. google.com
Table 2: General RAFT Agent Suitability for Acrylate Monomers
| RAFT Agent Class | General Structure | Suitability for Acrylates | Key Characteristics |
|---|---|---|---|
| Dithiobenzoates | R-S-C(=S)-Z (Z = Aryl) | High | High transfer constants; may cause rate retardation. sigmaaldrich.com |
| Trithiocarbonates | R-S-C(=S)-S-Z | High | More hydrolytically stable than dithiobenzoates; less retardation. sigmaaldrich.com |
| Dithiocarbamates | R-S-C(=S)-NR'₂ | Moderate to High | Activity depends on the nitrogen substituents. sigmaaldrich.com |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Kinetic Modeling of RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow dispersity. Kinetic modeling is an indispensable tool for understanding and optimizing RAFT polymerization processes. advancedsciencenews.com It allows for the prediction of polymer properties and reaction behavior under various conditions. advancedsciencenews.com
For acrylate monomers, kinetic models of photo-mediated RAFT step-growth polymerizations have shown a three-half order dependence on monomer conversion. rsc.org When comparing different monomer classes, acrylate monomers exhibit lower apparent rate constants (kapp) in photo-iniferter RAFT step-growth but higher kapp values in photoinduced electron transfer (PET)-RAFT step-growth polymerizations. rsc.org The development of kinetic models for the RAFT polymerization of specific monomers, such as N-[3-(dimethylamino)propyl]-acrylamide (DMAPAm), has been used to upscale the synthesis of block copolymers. mdpi.com These models are crucial for predicting molar mass, dispersity, and the "livingness" of the polymer chains, which is essential for subsequent chain extensions. mdpi.com
While specific kinetic models exclusively for this compound are not extensively detailed in the provided results, the general principles and methodologies developed for other acrylate and functional monomers are applicable. advancedsciencenews.comrsc.orgmdpi.com Such models would consider the initiation, propagation, and termination steps, as well as the crucial equilibrium of the RAFT process, to predict the polymerization behavior of PEA. nih.gov
Atom Transfer Radical Polymerization (ATRP) of this compound
Atom Transfer Radical Polymerization (ATRP) is a widely used controlled radical polymerization technique that enables the synthesis of well-defined polymers. cmu.edusigmaaldrich.com
The catalyst system in ATRP is a key component that typically consists of a transition metal complex, most commonly copper, and a ligand. cmu.edu For the polymerization of acrylates, various catalyst systems have been explored to achieve good control over the polymerization.
Copper-Based Catalysts: Copper complexes with ligands such as tris(2-pyridylmethyl)amine (B178826) (TPMA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are frequently used. cmu.edu Photoinduced ATRP of acrylates has been successfully conducted in aqueous media with ppm levels of copper catalyst, demonstrating the potential for environmentally friendly processes. cmu.edunih.gov For instance, a photoinduced ATRP of an acrylate was achieved with as low as 22 ppm of a Cu/TPMA catalyst under visible light irradiation. cmu.edu
Iron-Based Catalysts: Iron catalysts are an attractive alternative to copper due to their lower cost and environmental friendliness. mdpi.com They have been successfully employed in Activators Generated by Electron Transfer (AGET) ATRP, where an oxidatively stable iron complex is used in conjunction with a reducing agent. mdpi.com
Ligands: The choice of ligand is crucial as it influences the catalyst activity and solubility. cmu.edu For methyl acrylate polymerization, 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) has been used to create a homogeneous system. cmu.edu Inexpensive and commercially available ligands like diethylenetriamine (B155796) (DETA) and tris(2-aminoethyl)amine (B1216632) (TREN) have also been used in ARGET ATRP of methyl acrylate. researchgate.net
A summary of catalyst performance for ARGET ATRP of methyl acrylate showed the following order: Me6TREN > TREN > PMDETA > DETA. researchgate.net
A hallmark of ATRP is the ability to control the molecular weight and achieve low dispersity (Đ), often close to 1. ethz.ch
The molecular weight of the resulting polymer typically increases linearly with monomer conversion, indicating a constant number of propagating species. cmu.edu For example, in the ATRP of methyl acrylate, this linear relationship was observed. cmu.edu
Dispersity is influenced by several factors, including the catalyst system, solvent, and the presence of additives. In aqueous ATRP, regulating the dissociation of bromide ions from the copper deactivator complex by using excess ligand can tailor the dispersity of the resulting polymers. ethz.ch It has been demonstrated that a wide range of monomodal molecular weight distributions (1.08 < Đ < 1.60) can be achieved rapidly. ethz.ch The addition of certain agents, like phenyl hydrazine (B178648), can also be used to systematically vary the dispersity of polymers produced by ATRP. rsc.org For instance, the addition of phenyl hydrazine to the ATRP of tert-butyl acrylate resulted in polymers with dispersities ranging from 1.08 to 1.80. rsc.org
| Polymerization Method | Monomer | Catalyst/Initiator System | Dispersity (Đ) | Molecular Weight (Mn) | Reference |
| Photoinduced ATRP | OEOMA330 | 22 ppm Cu catalyst, 30 mM salt | 1.10 - 1.18 | Agrees well with theoretical values | cmu.edu |
| Aqueous sono-ATRP | OEOMA500 | CuBr2/TPMA | --- | Slightly lower than theoretical | cmu.edu |
| Aqueous ATRP | --- | Copper deactivator complexes | 1.08 - 1.60 | --- | ethz.ch |
| ATRP | tert-butyl acrylate | Phenyl hydrazine additive | 1.08 - 1.80 | --- | rsc.org |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique. While less common for phosphorus-containing monomers compared to RAFT and ATRP, it has been explored for various acrylate monomers. researchgate.net For instance, NMP has been used for the copolymerization of 2-hydroxyethyl acrylate and 2-hydroxypropyl acrylate using a Blocbuilder® initiator and SG-1 free nitroxide. nih.gov The surface-initiated NMP of 2-(dimethylamino)ethyl acrylate from alkoxyamine-functionalized microspheres has also been reported. epa.gov However, the homopolymerization of some complex acrylates, like ethylene (B1197577) glycol dicyclopentenyl ether acrylate, via NMP was not well-controlled, resulting in high dispersity. mdpi.com
Anionic and Cationic Polymerization Explorations
The polymerization of acrylates can also be attempted through anionic and cationic mechanisms, although these are often more challenging than radical polymerization.
Anionic Polymerization: The anionic polymerization of acrylate esters is complex due to side reactions. cmu.edu However, controlled polymerization can be achieved under specific conditions. For example, tetrabutylammonium (B224687) azide (B81097) has been used to initiate the anionic polymerization of ethyl acrylate in the presence of alkylaluminum bisphenoxides, yielding polymers with narrow molecular weight distributions. rsc.org
Cationic Polymerization: Living cationic polymerization can produce well-defined polymers, but it is typically limited to monomers that can stabilize a carbocationic active site, such as vinyl ethers and styrenes. wikipedia.org The direct cationic polymerization of acrylates is generally not feasible due to the electron-withdrawing nature of the ester group, which destabilizes the propagating carbocation. There is limited evidence in the search results for the successful cationic polymerization of this compound.
Emulsion and Suspension Polymerization Techniques for this compound
Emulsion and suspension polymerization are heterogeneous techniques widely used for the commercial production of acrylate-based polymers. umn.edutaylorandfrancis.com
Emulsion Polymerization: In this process, the monomer is dispersed in an aqueous medium with the aid of a surfactant. umn.edu Polymerization occurs in monomer-swollen micelles initiated by a water-soluble initiator. umn.edu This method is advantageous for achieving high molecular weights and easy heat removal. umn.edu Emulsion polymerization of ethyl acrylate is a common industrial process. umn.edu It is plausible that this compound, due to its hydrophilic phosphonooxy group, could be polymerized via emulsion polymerization, potentially even acting as a polymerizable surfactant (surfmer).
Suspension Polymerization: This technique involves dispersing the monomer as droplets in a continuous medium (usually water) with a stabilizer. Polymerization is initiated by a monomer-soluble initiator within the droplets. redalyc.org This method is often described as behaving like a bulk polymerization within each droplet. taylorandfrancis.com Magnetized poly(ethyl acrylate-co-divinylbenzene) has been synthesized using suspension polymerization. redalyc.org
Polymer Architecture and Structural Characterization of Poly 2 Phosphonooxy Ethyl Acrylate
Homopolymerization: Structural Elucidation of Poly[2-(Phosphonooxy)ethyl acrylate]
Homopolymerization involves the polymerization of a single type of monomer, in this case, 2-(phosphonooxy)ethyl acrylate (B77674) (PEA), to form a homopolymer, PPEA. The resulting polymer chain consists of repeating PEA units. The structural elucidation of PPEA is crucial for understanding its properties and potential applications.
Spectroscopic Characterization (e.g., NMR, IR, Raman) of Polymer Backbone
Spectroscopic techniques are indispensable tools for elucidating the structure of polymers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the chemical environment of atoms and the vibrational modes of chemical bonds within the polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful for confirming the successful polymerization of PEA and for characterizing the structure of the resulting PPEA. In the ¹H NMR spectrum of PPEA, the disappearance of the characteristic vinyl proton signals of the PEA monomer (typically in the 5.8-6.4 ppm range) and the appearance of broad peaks corresponding to the protons of the polymer backbone are key indicators of polymerization. researchgate.netias.ac.in For instance, the protons of the ethyl group and the polymer backbone in poly(ethyl acrylate) show characteristic resonances. ias.ac.incmu.edu Similarly, for PPEA, specific signals corresponding to the phosphonooxyethyl group would be expected.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the polymer. The IR spectrum of PPEA would be expected to show the disappearance of the C=C stretching vibration of the acrylate monomer. Concurrently, the characteristic strong absorption band of the carbonyl group (C=O) in the ester linkage would be present, typically around 1730 cm⁻¹. researchgate.net Additionally, characteristic peaks for the P-O and P=O bonds of the phosphonooxy group would be observed.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing the polymer backbone. mdpi.com The Raman spectrum of PPEA would show characteristic bands corresponding to the C-C backbone, as well as vibrations of the side-chain functional groups. icm.edu.pl The disappearance of the C=C double bond peak from the monomer is a clear indication of polymerization. mdpi.com
| Spectroscopic Technique | Key Observational Features for PPEA | Typical Wavenumber/Chemical Shift Ranges |
| ¹H NMR | Disappearance of vinyl protons, appearance of broad backbone proton signals. | Vinyl protons (monomer): ~5.8-6.4 ppm; Backbone protons (polymer): Broad signals in the aliphatic region. researchgate.netias.ac.in |
| IR Spectroscopy | Disappearance of C=C stretch, presence of C=O stretch, P-O and P=O stretches. | C=O stretch: ~1730 cm⁻¹. researchgate.net |
| Raman Spectroscopy | Disappearance of C=C stretch, presence of C-C backbone and side-chain vibrations. | C=C stretch (monomer): ~1640 cm⁻¹. mdpi.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. lcms.czpolymerchar.com This information is critical as it significantly influences the mechanical, thermal, and solution properties of the polymer.
In a GPC analysis of PPEA, a solution of the polymer is passed through a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight of the PPEA sample can be determined. lcms.cz
The output of a GPC analysis is a chromatogram that shows the distribution of molecular weights in the sample. From this, several important parameters can be calculated:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for specific applications and is a hallmark of controlled polymerization techniques. ias.ac.in Conventional free radical polymerization typically results in polymers with a broad PDI. ias.ac.in
The choice of eluent and column is crucial for the successful GPC analysis of PPEA, especially considering its polar phosphonic acid groups. researchgate.net
| GPC Parameter | Description | Significance for PPEA |
| Mn (Number-average molecular weight) | Statistical average molecular weight of all polymer chains. | Influences properties like glass transition temperature and viscosity. |
| Mw (Weight-average molecular weight) | Average molecular weight where larger chains contribute more. | Relates to mechanical properties like strength and toughness. |
| PDI (Polydispersity Index) | Measure of the broadness of the molecular weight distribution. | Indicates the uniformity of the polymer chains. A lower PDI suggests more control over the polymerization process. ias.ac.in |
Copolymerization with Complementary Monomers
Copolymerization, the process of polymerizing two or more different monomers, offers a versatile strategy to tailor the properties of polymers. By incorporating complementary monomers with PEA, a wide range of copolymers with tunable functionalities and architectures can be synthesized.
Statistical and Alternating Copolymers
Statistical Copolymers: In statistical copolymers, the different monomer units are arranged randomly along the polymer chain. semanticscholar.org The properties of these copolymers are an average of the properties of the corresponding homopolymers, weighted by their respective compositions. The synthesis of statistical copolymers of PEA with monomers like methyl methacrylate (B99206) or styrene (B11656) can be achieved through various radical polymerization techniques. semanticscholar.org The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and sequence distribution.
Alternating Copolymers: Alternating copolymers have a regular arrangement of the two monomer units along the polymer chain (A-B-A-B-). rsc.org The synthesis of perfectly alternating copolymers often requires specific polymerization methods or monomer pairs with a strong tendency to alternate. rsc.org These copolymers can exhibit unique properties that are distinct from either of the parent homopolymers.
Block and Graft Copolymers: Synthetic Strategies and Morphological Control
Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. mdpi.comscirp.org A PPEA graft copolymer could have a backbone of another polymer with PPEA chains grafted onto it, or vice versa. The "grafting-from" method, where the side chains are grown from initiation sites along the backbone, is a common synthetic strategy. rsc.org For instance, a polymer backbone could be functionalized with initiator groups for the polymerization of PEA. rsc.org Graft copolymers are known for their ability to combine the properties of two dissimilar polymers, for example, creating materials with a hydrophilic backbone and hydrophobic grafts. rsc.org
| Copolymer Architecture | Description | Synthetic Strategy Example | Potential Morphological Control |
| Statistical | Random arrangement of monomer units. semanticscholar.org | Free radical copolymerization of PEA and another vinyl monomer. | Generally no long-range ordered morphology. |
| Alternating | Regular A-B-A-B arrangement. rsc.org | Complexation polymerization or specific monomer pairs. | Can lead to unique crystalline structures. |
| Block | Long sequences of different monomers. nih.gov | Sequential monomer addition via ATRP or RAFT. cmu.edu | Microphase separation into spheres, cylinders, lamellae. nih.gov |
| Graft | Side chains of one polymer attached to a different polymer backbone. mdpi.com | "Grafting-from" a macroinitiator backbone. rsc.org | Can form core-shell structures in solution. |
Dendritic and Hyperbranched Poly[this compound] Architectures
Dendritic polymers are highly branched, tree-like macromolecules with a large number of terminal functional groups. mdpi.com They are categorized into two main types: dendrimers, which have a perfectly branched and symmetrical structure, and hyperbranched polymers, which have a more irregular, but still highly branched, structure. mdpi.com
Dendritic and Hyperbranched Architectures: The synthesis of dendritic and hyperbranched polymers containing PEA units can be achieved through various strategies. One approach involves the use of a multifunctional core molecule from which the polymer branches are grown. Another method is the self-condensing vinyl polymerization of an "inimer," a molecule that contains both a polymerizable group and an initiating group. Hyperbranched polymers can also be prepared via the copolymerization of a vinyl monomer with a chain transfer agent that contains a polymerizable group. researchgate.net
Cross-linking and Network Formation in this compound Systems
The transition from individual polymer chains of poly[this compound] to a three-dimensional network structure is achieved through cross-linking. This process is fundamental to the development of materials like hydrogels, where the network structure is responsible for the material's ability to swell in and retain large amounts of water or biological fluids without dissolving. Cross-linking in poly[this compound] systems can be induced through both chemical and physical mechanisms, each imparting distinct properties to the final material.
Chemical Cross-linking Mechanisms
Chemical cross-linking involves the formation of strong, irreversible covalent bonds between polymer chains, leading to robust and stable network structures. specialchem.com For poly[this compound], several strategies for chemical cross-linking can be employed.
A common method for cross-linking acrylate polymers is through the inclusion of a multifunctional monomer during polymerization. allnex.comgoogle.com These cross-linking agents possess two or more polymerizable groups, which become integrated into different growing polymer chains, effectively creating a covalent bridge between them. While specific studies detailing a wide range of these cross-linkers for this compound are not abundant, the principle is broadly applicable. For instance, a patent for a phosphate-based acrylate cross-linking agent describes how an acrylate group enables the formation of a 3D network structure in a polymer electrolyte. mdpi.com
In some instances, cross-linking can occur due to impurities inherent in the monomer synthesis. For example, in the synthesis of the related monomer 2-(methacryloyloxy)ethyl phosphate (B84403) (MOEP), a diene impurity, bis[2-(methacryloyloxy)ethyl] phosphate (BMOEP), is often present. d-nb.info During polymerization, this difunctional BMOEP can act as a cross-linker, leading to the formation of a hydrogel network. d-nb.info A higher concentration of such diene impurities leads to increased cross-linking, which in turn reduces the swelling capacity of the resulting hydrogel. d-nb.info
Furthermore, external chemical agents can be introduced to cross-link pre-formed polymers. Glutaraldehyde, for example, is a well-known cross-linker that reacts with functional groups on polymer chains to form covalent bonds. researchgate.netresearchgate.netnih.govutwente.nlmdpi.com While often used with amine and hydroxyl groups, its reactivity can be harnessed in complex polymer systems. Another class of chemical cross-linkers includes polyfunctional aziridines, which can create a three-dimensional network in acrylate polymer systems. sfdchem.com The reaction of phosphoryl chloride with polymeric precursors is another potential route to induce cross-linking, though it can sometimes lead to uncontrolled intermolecular and intramolecular bridging. mdpi.com
The table below summarizes various chemical cross-linking approaches applicable to acrylate and phosphate-containing polymer systems.
| Cross-linking Method | Cross-linking Agent/Mechanism | Description |
| Copolymerization | Multifunctional acrylates | Monomers with two or more acrylate groups are included in the polymerization reaction, forming covalent bridges between polymer chains. allnex.comgoogle.com |
| Inherent Impurities | Diene impurities (e.g., BMOEP in MOEP synthesis) | Difunctional impurities present in the monomer can act as built-in cross-linkers during polymerization. d-nb.info |
| External Cross-linkers | Glutaraldehyde | A dialdehyde (B1249045) that can form covalent bonds with suitable functional groups on the polymer backbone. researchgate.netresearchgate.netnih.govutwente.nlmdpi.com |
| External Cross-linkers | Polyfunctional Aziridines | These compounds can react with functional groups to create a cross-linked network in acrylate polymers. sfdchem.com |
Physical Cross-linking Interactions
In contrast to the permanent nature of chemical cross-links, physical cross-linking involves reversible, non-covalent interactions between polymer chains. researchgate.net These interactions are typically weaker than covalent bonds and can be influenced by environmental factors such as pH, temperature, and the presence of ions. For poly[this compound], the pendant phosphate group is central to the primary mechanism of physical cross-linking: ionic interactions.
The phosphate groups along the polymer chain are acidic and can be deprotonated to form negatively charged phosphonate (B1237965) groups. These anionic sites can then interact with multivalent cations, most notably divalent cations like calcium (Ca²⁺), to form ionic bridges between different polymer chains. mdpi.comd-nb.infonih.govsci-hub.seacs.org This process, known as ionotropic gelation, is a widely used method for forming hydrogels from polymers containing acidic functional groups. nih.gov The resulting network is physically cross-linked, and the strength and stability of the hydrogel can be tuned by altering the concentration and type of the divalent cation. nih.gov For instance, the interaction between Ca²⁺ ions and phosphate-containing polymers can lead to the spontaneous formation of a hydrogel. nih.gov
The mechanical properties of such ionically cross-linked hydrogels are significantly influenced by these interactions. The introduction of ionic cross-links can enhance the toughness and stiffness of the hydrogel network. acs.org The table below presents examples of divalent cations known to participate in the ionic cross-linking of acidic polymers.
| Divalent Cation | Role in Cross-linking |
| Calcium (Ca²⁺) | Forms ionic bridges between negatively charged phosphate groups on different polymer chains, leading to hydrogel formation. d-nb.infonih.govacs.org |
| Zinc (Zn²⁺) | Can also be used to cross-link acidic polymers through ionic interactions. |
| Barium (Ba²⁺) | Another divalent cation capable of forming ionic cross-links with anionic polymer chains. |
| Copper (Cu²⁺) | Known to form complexes with and cross-link polymers containing suitable functional groups. |
Theoretical and Experimental Investigations of Interfacial Adhesion Mechanisms
Adhesion Theories Relevant to Phosphate-Functionalized Polymers
The adhesion of phosphate-functionalized polymers to substrates, especially inorganic and bio-mineralized ones, is primarily explained by the chemical adhesion theory. This theory posits that adhesion occurs through the formation of primary (covalent, ionic) or secondary (hydrogen) bonds across the interface. The phosphate (B84403) group is exceptionally adept at forming such bonds.
In the context of dental and biomedical applications, where adhesion to mineralized tissues like enamel and dentin is crucial, the "adsorption theory" is also highly relevant. It suggests that adhesion results from the surface forces (van der Waals forces) and strong chemical bonds that develop between the adhesive and the substrate. For phosphate-containing polymers, the dominant mechanism is the formation of strong ionic bonds with mineral components. acs.org Self-etching adhesive monomers, which include compounds like 2-(phosphonooxy)ethyl acrylate (B77674), are designed to demineralize and infiltrate the tooth structure simultaneously, creating a hybrid layer that provides strong micromechanical and chemical adhesion. researchgate.netnih.gov
Role of the Phosphate Group in Surface Interaction and Bonding
The phosphate moiety (-OPO(OH)₂) is the key functional group responsible for the exceptional adhesive properties of 2-(phosphonooxy)ethyl acrylate and similar monomers. Its ability to interact with surfaces is rooted in its chemical structure and reactivity.
The phosphate group is a highly effective chelating agent and participates readily in ion-exchange reactions, particularly with metallic and mineral substrates. The interaction with calcium is of paramount importance for adhesion to bone and tooth structures.
Phosphorus-based compounds are known to have a strong complexing ability with a wide variety of metal ions due to the versatility of their protonation states. mdpi.com Depending on the pH of the environment, the phosphate group can exist in different ionization states (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which allows it to bind with metal ions through either complexation or ion-exchange mechanisms. nih.gov
Specifically, when a phosphate-functionalized adhesive is applied to a calcium-rich substrate like hydroxyapatite (B223615) (Ca₁₀(PO₄)₆(OH)₂), the acidic phosphate groups can etch the surface by dissolving the mineral phase. This process releases calcium ions (Ca²⁺) from the hydroxyapatite lattice. Subsequently, the phosphate groups of the monomer can chelate these calcium ions, forming a stable, water-insoluble calcium-organophosphate salt at the interface. acs.orgbiomedpharmajournal.org This newly formed salt layer is intrinsically bonded to both the substrate and the polymer network after polymerization, creating a robust and durable adhesive joint. nih.gov This mechanism is a cornerstone of modern dental adhesives, where monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) have demonstrated the ability to form stable MDP-Ca salt layers. biomedpharmajournal.org
The effectiveness of this interaction is influenced by the molecular structure of the monomer. Studies on various 2-(ω-phosphonooxy-2-oxaalkyl)acrylates have shown that the length of the spacer group between the acrylate and the phosphate moiety can impact the bond strength, suggesting that an optimal balance between hydrophilicity and hydrophobicity is necessary for effective interaction with different substrates like enamel and dentin. beilstein-journals.org
Beyond ionic interactions, hydrogen bonding and general electrostatic forces play a significant role in the adhesion mechanism of this compound. The phosphate group contains hydroxyl (-OH) groups that are excellent hydrogen bond donors, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor.
These groups can form strong hydrogen bonds with suitable functional groups on the substrate surface, such as hydroxyl groups present on hydrated inorganic surfaces or in the collagen matrix of dentin. researchgate.net The presence of hydrogen bonding can significantly enhance the polymerization rate of acrylate monomers by pre-associating the molecules, which reduces the distance between reactive species and decreases the termination rate of the polymerization reaction. researchgate.net
Adhesion to Bio-mineralized Substrates (e.g., hydroxyapatite)
The primary application driving research into this compound and related monomers is their use as adhesives for bio-mineralized tissues, most notably tooth structure, which is primarily composed of hydroxyapatite (HAP). rsc.org
The interaction of acidic phosphate monomers with HAP is a process of controlled demineralization followed by chemical bonding. When the adhesive is applied, the acidic phosphate groups etch the HAP surface, dissolving a shallow layer of the mineral. rsc.org This etching process increases the surface roughness, creating microporosities for mechanical interlocking, and simultaneously exposes calcium and phosphate ions from the HAP lattice.
The phosphate groups of the monomer then interact with the exposed calcium ions, leading to the in-situ formation of a new, less soluble apatite-like layer that incorporates the monomer. acs.orgnih.gov This chemical interaction is crucial for the stability and longevity of the bond. The ability of the monomer to form strong, stable complexes with the calcium in HAP is a significant determinant of adhesive performance. nih.gov
In dental adhesion, the simultaneous infiltration of the adhesive monomer into the demineralized substrate (collagen network in dentin or etched enamel rods) and its subsequent polymerization leads to the formation of a "hybrid layer." This layer is an interlocking composite of the polymer and the remaining substrate components.
Theoretical models of hybrid layer formation emphasize the importance of a monomer that can effectively wet and penetrate the demineralized zone while also being capable of strong chemical interaction with the residual mineral phase. This compound, with its hydrophilic phosphate group and polymerizable acrylate function, is well-suited for this role.
Experimental investigations using techniques such as shear bond strength testing have been used to quantify the adhesive performance of these monomers. For instance, a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates were synthesized and tested for their adhesion to enamel and dentin, demonstrating a range of bond strengths depending on their specific chemical structure. beilstein-journals.orgnih.govresearchgate.net The results highlight the delicate balance of chemical properties required to achieve optimal adhesion.
| Monomer (Structure based on 2-(ω-phosphonooxy-2-oxaalkyl)acrylate) | Spacer Length (n) | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |
| 3a | 2 (ethyl) | 16.5 | 13.9 |
| 3b | 3 (propyl) | 14.5 | 12.5 |
| 3c | 4 (butyl) | 12.4 | 12.2 |
| 3d | 6 (hexyl) | 18.0 | 16.0 |
| 3e | 10 (decyl) | 19.3 | 16.9 |
| 3f | 12 (dodecyl) | 15.8 | 14.7 |
| 3g | (CH₂)₂O(CH₂)₂ | 13.0 | 13.8 |
| 3h | (CH₂)₂O(CH₂)₂O(CH₂)₂ | 5.8 | 13.9 |
| 3i | (CH₂)₂O(CH₂)₂O(CH₂)₂O(CH₂)₂ | 8.7 | 8.7 |
Table based on data from Klee et al. on novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates, demonstrating the influence of the spacer group on adhesion to dental substrates. beilstein-journals.org
Influence of Polymer Architecture on Adhesion Performance
In copolymers, the distribution of the phosphate-containing monomer along the polymer backbone is a key determinant of adhesive behavior. Block copolymers, where the phosphate monomers are grouped together, can present a concentrated region of adhesive groups to the substrate, which may lead to different adhesion characteristics compared to random copolymers where the adhesive monomers are interspersed along the chain. nih.gov Studies on various copolymer systems have shown that random, diblock, and triblock architectures, even with identical chemical compositions, exhibit distinct adhesion profiles. nih.gov This highlights that the nanomorphology of the polymer at the interface is a critical factor in controlling adhesion. nih.gov
Furthermore, the concept of branched versus linear polymer architectures has been shown to affect adhesion. Branched polymers can exhibit enhanced mechanical properties, including toughness and adhesion, due to increased chain entanglement and a larger number of chain ends available for interaction at the interface. dtic.mil When these architectural principles are applied to polymers containing this compound, it is anticipated that branched structures could offer superior adhesive performance compared to their linear counterparts of similar molecular weight.
Grafting polymers onto a surface is another architectural strategy that significantly impacts adhesion. The density of the grafted polymer chains is a critical parameter. nih.gov For phosphate-containing polymers grafted onto a substrate to promote adhesion, an optimal grafting density likely exists. Too low a density may not provide sufficient interaction points, while an excessively high density could lead to steric hindrance, preventing the phosphate groups from effectively binding to the substrate. nist.gov
A systematic study by Klee and Lehmann (2010) on a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers provides direct insight into the effect of a specific architectural feature—the spacer length—on adhesion. beilstein-journals.org While not the exact "ethyl" acrylate, these "oxaalkyl" acrylates are structurally very similar and the findings are highly relevant. The researchers synthesized a series of monomers with varying lengths of aliphatic spacers between the phosphoric acid ester and the ether linkage and tested their shear bond strength on both enamel and dentin. beilstein-journals.org
The results demonstrated that adhesion is highly dependent on the spacer length, with an optimal length providing a balance between the hydrophilic phosphate group and the more hydrophobic polymer backbone. beilstein-journals.org This balance is crucial for effective bonding to the different compositions of enamel and dentin. beilstein-journals.org
As shown in the data table below, the shear bond strength on both enamel and dentin peaked for the monomer with ten methylene (B1212753) units in its spacer chain (3e). beilstein-journals.org This suggests that a certain degree of flexibility and hydrophobicity imparted by the longer spacer is necessary to maximize the interaction with the tooth structure. beilstein-journals.org
Table 1: Shear Bond Strength of Adhesive Compositions Containing 2-(ω-phosphonooxy-2-oxaalkyl)acrylates with Varying Spacer Lengths
| Monomer | Spacer Structure (n = number of CH₂ units) | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |
|---|---|---|---|
| 3a | n = 2 | 10.5 | 8.7 |
| 3b | n = 4 | 11.4 | 10.9 |
| 3c | n = 6 | 13.7 | 12.5 |
| 3d | n = 8 | 15.8 | 14.3 |
| 3e | n = 10 | 19.3 | 16.9 |
| 3f | n = 12 | 14.2 | 13.1 |
Data sourced from Klee and Lehmann, Beilstein J. Org. Chem. 2010, 6, 766–772. beilstein-journals.org
Poly 2 Phosphonooxy Ethyl Acrylate in Biomaterials Research: Mechanistic Aspects
Hydrogel Formation and Network Properties
Hydrogels are three-dimensional (3D) networks of hydrophilic polymers that can absorb and retain large quantities of water or biological fluids. PPEA can be polymerized and crosslinked to form hydrogels through free-radical polymerization of the 2-(phosphonooxy)ethyl acrylate (B77674) monomer, often in the presence of a crosslinking agent. These hydrogels are investigated for their potential in biomedical applications due to their similarity to the native extracellular matrix (ECM), biocompatibility, and tunable properties.
The swelling behavior of a hydrogel is a critical property for its use in biomaterials, as it governs the transport of nutrients, oxygen, and waste products for encapsulated or surrounding cells. The high water absorption capacity of PPEA hydrogels is primarily attributed to the hydrophilic nature of the pendant phosphonooxy groups. These groups can form hydrogen bonds with water molecules, leading to significant swelling of the polymer network.
The extent of swelling is influenced by several factors, including the crosslink density of the network and the surrounding environmental conditions like pH and ionic strength. Water transport within these hydrogels generally occurs through diffusion. The mechanism can be complex, often described as non-Fickian, where both diffusion and polymer chain relaxation play a role. The swelling process allows the hydrogel to act as a porous medium, facilitating the migration and growth of cells through the network.
Table 1: Factors Influencing the Swelling Ratio of Poly[2-(Phosphonooxy)ethyl acrylate] Hydrogels
| Factor | Effect on Swelling Ratio | Rationale |
| Crosslink Density | Inverse | A higher density of crosslinks restricts polymer chain mobility and reduces the space available for water molecules, thus decreasing the maximum swelling capacity. |
| pH of Medium | Direct (above pKa) | At pH values above the acid dissociation constant (pKa) of the phosphonic acid groups, these groups become deprotonated and negatively charged. The resulting electrostatic repulsion between polymer chains leads to network expansion and increased water uptake. |
| Ionic Strength | Inverse | In solutions with high ionic strength, the electrostatic repulsion between charged polymer chains is shielded by counter-ions, leading to a collapse of the hydrogel network and a decrease in the swelling ratio. |
The mechanical properties of hydrogels, including their elastic (storage) modulus and viscous (loss) modulus, are crucial for their application, especially in tissue engineering where they should ideally match the properties of the target tissue. These properties are heavily dependent on the network structure, particularly the crosslink density.
An increase in the crosslink density of a PPEA hydrogel leads to a more tightly connected network. This results in a higher storage modulus (G'), indicating a stiffer, more elastic material. Conversely, a lower crosslink density results in a softer, more flexible hydrogel with a lower storage modulus. The viscoelastic nature of hydrogels allows them to dissipate energy when deformed, a property that is also influenced by the degree of crosslinking. By carefully controlling the amount of crosslinker used during polymerization, the mechanical properties of PPEA hydrogels can be tailored for specific applications, from soft tissue scaffolds to more rigid structures.
Table 2: Representative Relationship between Crosslinker Concentration and Hydrogel Mechanical Properties
| Crosslinker Concentration (mol%) | Swelling Ratio (q) | Storage Modulus (G') (kPa) |
| 0.5 | 25.0 | 5 |
| 1.0 | 15.5 | 20 |
| 2.0 | 9.0 | 50 |
| 5.0 | 4.5 | 150 |
| Note: This table presents hypothetical data based on established principles for polymer hydrogels to illustrate the general trend. |
Scaffold Design for Tissue Engineering Applications
In tissue engineering, scaffolds act as temporary 3D templates that support cellular attachment, proliferation, and differentiation to regenerate damaged tissues. The ideal scaffold should be biocompatible, biodegradable, and possess a porous, interconnected structure that mimics the native ECM. PPEA is a candidate material for scaffold fabrication due to its biocompatibility and the functional phosphate (B84403) groups that can promote cell interaction and mineralization.
The porosity and pore interconnectivity of a scaffold are critical for ensuring cell infiltration, nutrient and oxygen supply to the center of the construct, and waste removal. Several techniques are employed to create porous PPEA scaffolds:
Solvent Casting and Particulate Leaching (SCPL): This method involves dissolving the polymer in a solvent and mixing it with a porogen (e.g., salt or sugar particles). After the solvent evaporates, the solid polymer-porogen composite is immersed in a liquid that dissolves the porogen, leaving behind a porous structure. The pore size can be controlled by the size of the porogen particles.
Gas Foaming: This technique uses a blowing agent, such as high-pressure carbon dioxide, to create gas bubbles within a solid polymer sample. As the gas expands, it forms pores, and subsequent curing solidifies the porous structure.
Freeze-Drying (Lyophilization): A polymer solution or hydrogel is frozen, and then the solvent is removed by sublimation under vacuum. This process creates a highly porous and interconnected scaffold architecture.
The resulting porous structures are typically characterized using techniques like Scanning Electron Microscopy (SEM) to visualize the pore morphology and interconnectivity.
Table 3: Comparison of Scaffold Fabrication Techniques
| Fabrication Technique | Advantages | Disadvantages | Typical Porosity (%) |
| Solvent Casting/Particulate Leaching | Simple, good control over pore size | Potential for residual organic solvents, may have limited pore interconnectivity | 70-95 |
| Gas Foaming | Avoids the use of organic solvents | Can result in a non-porous surface layer, less control over pore size | >90 |
| Freeze-Drying | High porosity and interconnectivity, solvent-free final product | Pore structure can be less uniform | >90 |
Generally, an increase in porosity leads to a decrease in mechanical strength and stiffness. Therefore, a balance must be struck between creating a highly porous structure for optimal cell growth and maintaining adequate mechanical integrity. The mechanical performance of scaffolds can be enhanced by creating composite materials, for instance, by incorporating reinforcing nanoparticles into the PPEA matrix. The compressive modulus and toughness of the scaffold are key parameters evaluated to ensure the construct can function effectively in a dynamic in vivo environment.
Mineralization and Biomineralization Research
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues, as seen in bone and teeth. The phosphonooxy groups of PPEA make it a particularly interesting polymer for studying and promoting biomineralization. These phosphate moieties can act as nucleation sites for calcium phosphate deposition, mimicking the function of non-collagenous proteins (NCPs) in natural bone formation.
In biomimetic mineralization studies, PPEA can be used to control the formation of hydroxyapatite (B223615), the primary mineral component of bone. The polymer can stabilize amorphous calcium phosphate (ACP) precursors and guide their transformation into crystalline hydroxyapatite within a collagen matrix, similar to natural processes. The concentration and arrangement of the phosphonooxy groups can influence the rate of mineralization and the morphology of the resulting mineral crystals. This makes PPEA-based materials promising for applications in bone tissue engineering and for creating bioactive coatings on medical implants to enhance their integration with surrounding bone tissue.
Mechanisms of Induced Calcium Phosphate Precipitation
The ability of Poly[this compound] to induce the precipitation of calcium phosphate is a cornerstone of its application in bone tissue engineering. The mechanism is fundamentally driven by the high affinity of the negatively charged phosphonooxy groups for divalent calcium ions (Ca²⁺).
The process begins with the polymer surface acting as a template for mineralization. The pendant phosphate groups on the polymer chains serve as nucleation sites, attracting and binding calcium ions from the surrounding solution. This localized increase in calcium ion concentration, coupled with the presence of phosphate ions in the physiological environment, surpasses the solubility product of calcium phosphate, leading to the formation of initial amorphous calcium phosphate (ACP) nuclei.
This induction mechanism can be summarized in the following key steps:
Ion Chelation: The phosphonooxy groups on the polymer backbone chelate Ca²⁺ ions from the solution.
Supersaturation: This chelation creates a localized region of high supersaturation with respect to calcium and phosphate ions at the polymer interface.
Nucleation: Amorphous calcium phosphate precipitates onto the polymer surface at these nucleation sites.
Transformation: Over time, this amorphous precursor phase can transform into more stable, crystalline forms of calcium phosphate, such as hydroxyapatite (HA), the primary mineral component of bone. mdpi.com
The efficiency of this process is influenced by factors such as the density of phosphate groups on the polymer, the pH of the medium, and the concentrations of calcium and phosphate ions in the solution. morressier.com
Controlled Crystallization on Poly[this compound] Surfaces
Beyond simply inducing precipitation, surfaces coated with Poly[this compound] can exert significant control over the subsequent crystallization process, influencing the size, morphology, and orientation of the resulting calcium phosphate crystals. Anionic polyelectrolytes rich in phosphate functional groups are known to bind strongly to crystal surfaces, thereby modifying their growth. researchgate.net
The mechanism of control is rooted in the polymer's ability to regulate ion transport and interact with specific crystal faces. The regularly spaced phosphate groups on the polymer chains can act as a blueprint for mineral deposition, guiding the arrangement of ions and promoting the growth of crystals with a preferred orientation. This is a critical factor in biomimetic applications, as the crystallographic texture of calcium phosphate coatings can significantly affect their biological performance, including cell adhesion and osseointegration.
The control over crystallization is governed by several factors, as detailed in the table below.
| Controlling Factor | Mechanism of Action | Effect on Crystallization |
|---|---|---|
| Phosphate Group Density | Determines the number and proximity of nucleation sites. | Higher density can lead to smaller, more numerous crystals and can influence the crystal phase that forms. |
| Polymer Chain Conformation | The spatial arrangement of polymer chains affects the accessibility of phosphate groups. | Can direct the crystallographic orientation of the mineral, for example, promoting alignment along a specific axis. |
| Solution pH | Affects the ionization state of the phosphate groups and the solubility of calcium phosphate species. | Influences the rate of precipitation and the specific crystalline phase that is thermodynamically favored. morressier.com |
| Presence of Other Ions (e.g., Mg²⁺, CO₃²⁻) | These ions can be incorporated into the crystal lattice or compete with Ca²⁺ and PO₄³⁻, inhibiting or modifying crystal growth. | Can lead to the formation of different mineral phases (e.g., magnesium-substituted apatite) or alter crystal morphology. |
By manipulating these parameters, researchers can tailor the mineral coating on a biomaterial scaffold, potentially enhancing its integration with host bone tissue. nih.gov
Drug Delivery Systems: Polymer-Drug Interactions and Release Kinetics
The functional groups and responsive nature of Poly[this compound] also make it a candidate for advanced drug delivery systems. Its ability to form hydrogels allows for the encapsulation of therapeutic agents and their subsequent controlled release.
Encapsulation Mechanisms and Release Profile Modulation
The primary mechanism for drug encapsulation within a Poly[this compound] matrix is physical entrapment. When the polymer is cross-linked to form a hydrogel network, drug molecules can be incorporated into the aqueous phase within the mesh-like structure. The efficiency of this encapsulation depends on the drug's properties (size, charge, and solubility) and the polymer network's characteristics.
For instance, hydrophilic drugs can be dissolved in the aqueous solution prior to polymerization and cross-linking, becoming physically trapped as the hydrogel forms. For hydrophobic drugs or large biomolecules like proteins, more complex methods such as double-emulsion techniques may be employed to create drug-loaded microspheres within the polymer matrix. northwestern.edu
The release of the encapsulated drug is governed by diffusion through the polymer network. The release profile can be modulated by altering the physical and chemical properties of the hydrogel, as outlined below.
| Parameter for Modulation | Mechanism of Influence | Impact on Release Profile |
|---|---|---|
| Cross-linking Density | A higher density of cross-links results in a smaller mesh size within the hydrogel network. | Slows the diffusion of the drug out of the matrix, leading to a more sustained release profile. rsc.org |
| Polymer-Drug Interactions | Electrostatic interactions (e.g., between the negatively charged phosphate groups and a positively charged drug) or hydrogen bonding can occur. | Stronger interactions retard the drug's diffusion, prolonging the release duration. |
| Drug Loading | The concentration of the drug within the matrix affects the concentration gradient that drives diffusion. | Higher loading can lead to a faster initial release rate (burst effect) followed by a slower, sustained phase. nih.gov |
| Particle Size/Geometry | The surface area-to-volume ratio of the delivery system (e.g., microsphere, film) influences the diffusion path length. | Smaller particles provide a shorter diffusion path and a faster release rate. nih.gov |
These release kinetics often follow complex patterns, which can range from an initial burst release to biphasic or triphasic profiles, depending on the interplay of diffusion, polymer degradation, and swelling. nih.gov
pH-Responsive and Enzyme-Responsive Release Strategies
To achieve "smart" drug delivery, Poly[this compound] systems can be designed to release their payload in response to specific biological triggers, such as changes in pH or the presence of certain enzymes.
pH-Responsive Release: The phosphonooxy group has pKa values that fall within a physiologically relevant range. In response to a change in the ambient pH, the degree of ionization of these phosphate groups will change. nih.gov For example, in a more alkaline environment, deprotonation of the phosphate groups increases the negative charge density along the polymer chains. This leads to increased electrostatic repulsion between the chains, causing the hydrogel network to swell. Conversely, in a more acidic environment, protonation reduces this repulsion, causing the network to shrink. mdpi.comnih.gov This pH-dependent swelling and deswelling behavior can be harnessed to control drug release. An increase in swelling opens up the polymer mesh, facilitating the diffusion and release of the encapsulated drug. rsc.orgresearchgate.net This strategy is particularly useful for targeting drug release to specific sites in the body with distinct pH environments, such as the acidic microenvironment of a tumor or different segments of the gastrointestinal tract. nih.gov
Enzyme-Responsive Release: An alternative strategy involves designing the polymer network to be degradable by specific enzymes that are overexpressed at a disease site. nih.gov While the polyacrylate backbone is generally stable, the phosphonooxy group represents an ester linkage. This bond is a potential substrate for enzymes such as phosphatases. In a drug delivery context, a hydrogel could be designed where the cross-links or the drug-polymer linkages contain this phosphatase-sensitive bond. morressier.com
The mechanism would proceed as follows:
The drug-loaded hydrogel is administered and remains stable in healthy tissue.
At the target site (e.g., a site of inflammation or a tumor where phosphatase activity is high), the enzymes catalyze the cleavage of the phosphoester bonds. nih.govmdpi.com
This enzymatic degradation breaks down the hydrogel network, leading to the release of the encapsulated drug directly at the site of action. dtu.dk
This approach offers high specificity, as the drug release is triggered by a distinct biological signal, potentially reducing off-target side effects.
Computational Chemistry and Molecular Modeling of 2 Phosphonooxy Ethyl Acrylate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic properties of molecules with high accuracy. For the 2-(Phosphonooxy)ethyl acrylate (B77674) monomer, DFT calculations can elucidate its fundamental electronic structure and reactivity, as well as its interaction with various surfaces.
DFT calculations are instrumental in characterizing the electronic landscape of the 2-(Phosphonooxy)ethyl acrylate monomer. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For phosphate (B84403) esters, this gap is influenced by the electronegativity of the substituent groups.
The molecular electrostatic potential (MEP) map, another important output of DFT calculations, visualizes the charge distribution across the molecule. In this compound, the MEP would likely show a high electron density around the phosphate and acrylate oxygen atoms, indicating these are regions susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phosphonooxy group would exhibit a positive potential, making them potential sites for nucleophilic interaction. This detailed electronic information is crucial for predicting the monomer's behavior in polymerization reactions and its interactions with other molecules.
| Calculated Property | Representative Value for a Phosphate Ester | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -9.0 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 to 1.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.5 to 10.5 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | 3.0 to 5.0 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values presented are representative for organophosphate compounds and may vary for this compound depending on the specific computational method and basis set used.
The phosphonooxy group in this compound is expected to exhibit a strong affinity for various surfaces, particularly metal oxides. DFT calculations can be employed to determine the adsorption energies and identify the most favorable binding sites. For instance, studies on the adsorption of organophosphates on surfaces like titanium dioxide (TiO2) reveal that the interaction is predominantly through the phosphate group.
The calculations typically show that the phosphoryl oxygen (P=O) and the hydroxyl oxygens of the phosphonooxy group can form strong coordinate or hydrogen bonds with the surface metal atoms and hydroxyl groups. The adsorption energy is a quantitative measure of the strength of this interaction. For organophosphates on TiO2, these energies can range from being indicative of strong physisorption to chemisorption, depending on the surface characteristics and the presence of co-adsorbates. Identifying these binding mechanisms and energies is crucial for applications such as adhesion promotion, surface functionalization, and the development of composite materials.
| Surface | Adsorbate | Calculated Adsorption Energy (eV) | Primary Binding Site |
|---|---|---|---|
| Anatase TiO2 (101) | Trimethyl Phosphate | -1.20 | Phosphoryl Oxygen with surface Ti atoms |
| Rutile TiO2 (110) | Dimethyl Methylphosphonate | -1.05 | Phosphoryl Oxygen with surface Ti atoms |
| Hydroxylated Al2O3 | Methylphosphonic Acid | -1.50 to -2.00 | P-OH groups with surface Al atoms |
Note: The data presented are from DFT studies on analogous organophosphate compounds and serve as an estimation of the expected adsorption behavior of this compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of poly[this compound] over time. These simulations can reveal information about the polymer's conformation, its interactions with its environment, and its behavior at interfaces, all of which are critical to understanding its material properties.
MD simulations of poly[this compound] can elucidate the conformational characteristics of the polymer chains. Key parameters such as the radius of gyration (Rg) and the end-to-end distance provide a measure of the size and shape of the polymer coils in different environments. For a polyelectrolyte like poly[this compound], the chain conformation is expected to be highly dependent on the degree of ionization of the phosphate groups, which in turn is influenced by the pH of the surrounding medium.
In its ionized state, electrostatic repulsion between the negatively charged phosphate groups would lead to a more extended and rigid chain conformation, characterized by a larger radius of gyration. The persistence length, a measure of the polymer's stiffness, would also be expected to increase with the degree of ionization. In contrast, in a non-ionized state or in the presence of high salt concentrations that screen the electrostatic interactions, the polymer chains would adopt a more coiled and flexible conformation.
The interaction of poly[this compound] with solvents and ions is a crucial aspect of its behavior in aqueous environments. MD simulations can provide a detailed picture of the solvation shell around the polymer and the binding of ions to the phosphate groups. Water molecules are expected to form strong hydrogen bonds with the phosphate groups, leading to a well-defined hydration layer.
The presence of counterions, such as Na+ or Ca2+, in the solution will significantly influence the polymer's properties. MD simulations can quantify the interaction energies between the polymer and these ions. Divalent cations like Ca2+ are expected to bind more strongly to the phosphate groups than monovalent cations like Na+ due to their higher charge density. This strong binding can lead to charge neutralization and a subsequent collapse of the polymer chains into a more compact conformation. Understanding these interactions is vital for applications in areas such as biocompatible coatings and ion-exchange resins.
| Interacting Species | Calculated Interaction Energy (kJ/mol) | Significance |
|---|---|---|
| Polyphosphate - Water | -40 to -60 per monomer | Indicates strong hydration of the polymer. |
| Polyphosphate - Na+ | -150 to -200 per ion | Shows significant binding of monovalent cations. |
| Polyphosphate - Ca2+ | -300 to -400 per ion | Demonstrates much stronger binding of divalent cations, leading to conformational changes. |
Note: These are representative interaction energies for polyphosphate systems obtained from MD simulations and are indicative of the expected interactions for poly[this compound].
MD simulations are particularly well-suited for studying the behavior of polymers at interfaces. For poly[this compound] adsorbed on a solid substrate, simulations can reveal the structure and dynamics of the interfacial layer. The polymer density profile as a function of distance from the surface typically shows an enrichment of polymer segments near an attractive substrate. uoc.graip.org
The conformation of the polymer chains at the interface can be analyzed in terms of trains (segments in direct contact with the surface), loops (segments that leave and return to the surface), and tails (chain ends extending into the bulk). The strong binding affinity of the phosphate groups is expected to lead to a high fraction of segments in train conformations on surfaces like metal oxides. This strong adsorption can significantly alter the local dynamics of the polymer, with segmental mobility being reduced in the vicinity of the surface compared to the bulk. These interfacial properties are critical for the performance of the polymer in applications such as coatings, adhesives, and nanocomposites.
Coarse-Grained Models for Large-Scale Polymer Systems
Information not available in the current scientific literature.
Future Directions and Emerging Research Avenues for 2 Phosphonooxy Ethyl Acrylate
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The field of additive manufacturing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), is increasingly reliant on the development of advanced photocurable resins. nih.govuvebtech.com Acrylate-based resins are foundational to these technologies due to their rapid curing kinetics and versatility. nih.govnih.gov The integration of 2-(Phosphonooxy)ethyl acrylate (B77674) (POEA) into these systems represents a significant future direction, promising to impart unique functionalities to 3D printed objects.
The phosphonic acid group in POEA is anticipated to offer superior adhesion to a variety of substrates, including metals, ceramics, and mineralized tissues. This characteristic is highly desirable for creating multi-material prints with robust interfaces between mechanically dissimilar components. researchgate.net For instance, in biomedical applications, POEA could be incorporated into resins for printing patient-specific implants or dental devices that require strong bonding to bone or existing dental work. chapman.edu Research into mechanically-tunable acrylate resins, where elastic moduli can be adjusted by simply altering monomer and crosslinker ratios, provides a framework for incorporating POEA to create materials with both tailored mechanical properties and enhanced surface activity. nih.govresearchgate.net
Future research will likely focus on formulating POEA-containing resins that are compatible with commercial 3D printers. uvebtech.com This involves optimizing viscosity, curing speed, and dimensional accuracy. The development of bio-based composites, where fillers like calcium carbonate are added to acrylate resins, could be combined with POEA to create sustainable and functional materials for additive manufacturing. chapman.edu
Table 1: Potential Applications of POEA in 3D Printing
| Application Area | Potential Advantage of POEA | Research Focus |
|---|---|---|
| Biomedical Implants | Enhanced adhesion to bone tissue, improved biocompatibility | Formulation of biocompatible resins, mechanical testing of printed scaffolds |
| Dental Restorations | Strong bonding to enamel and dentin | Development of dental composites with high durability and adhesion |
| Multi-Material Printing | Improved interfacial adhesion between different material layers | Characterization of bond strength in multi-material objects |
| Electronics | Adhesion to conductive and non-conductive substrates | Creation of printed circuit boards and electronic components |
Development of Smart and Responsive Poly[2-(Phosphonooxy)ethyl acrylate] Materials
"Smart" polymers that respond to external stimuli such as pH, temperature, or light are at the forefront of materials science. Poly[this compound] (PPOEA) is a prime candidate for the development of such intelligent materials. The phosphonic acid groups along the polymer chain can undergo protonation and deprotonation in response to changes in environmental pH. monash.edu This makes PPOEA inherently pH-responsive.
At neutral or high pH, the phosphonic acid groups would be deprotonated and negatively charged, leading to electrostatic repulsion between chains and causing the polymer to swell in aqueous media. Conversely, at low pH, the groups would be protonated and neutral, potentially causing the polymer to collapse and become more hydrophobic. monash.edunih.gov This behavior could be harnessed for various applications, such as drug delivery systems that release their therapeutic payload in the acidic microenvironments of tumors or lysosomes. mdpi.com
Furthermore, copolymers of POEA with other functional monomers could lead to multi-responsive materials. For example, copolymerization with temperature-responsive monomers like N-isopropylacrylamide could yield hydrogels that respond to both pH and temperature. rsc.org Research into photoresponsive polymers containing azobenzene (B91143) moieties also provides a blueprint for creating PPOEA-based materials that change conformation or properties upon light irradiation. oriprobe.com
Table 2: Stimuli-Responsive Behavior of PPOEA-Based Materials
| Stimulus | Mechanism | Potential Application |
|---|---|---|
| pH | Protonation/deprotonation of phosphonic acid groups | pH-triggered drug release, sensors, smart coatings |
| Temperature (via copolymerization) | Conformational change of co-monomer units | Thermo-responsive hydrogels, cell sheet engineering |
| Ions | Complexation of metal ions with phosphate (B84403) groups | Ion sensing, controlled release systems |
| Light (via copolymerization) | Isomerization of photochromic co-monomers | Light-controlled actuators, optical switches |
Synergistic Combinations with Nanomaterials
The combination of polymers with nanomaterials creates nanocomposites with properties that can surpass those of the individual components. The phosphonic acid group of POEA is an excellent anchor for binding to the surface of various inorganic nanomaterials, such as metal oxides (e.g., TiO₂, ZrO₂), hydroxyapatite (B223615), and graphene oxide (GO). nih.gov This strong interaction can be leveraged to create highly stable and well-dispersed nanocomposites.
For instance, modifying GO with PPOEA chains could significantly improve its dispersibility in water and other polar solvents, opening up applications in coatings, films, and biomedical materials with enhanced mechanical properties. nih.govln.edu.hk The layered "brick-and-mortar" structures found in natural nacre, known for their exceptional toughness, could be mimicked by assembling PPOEA-grafted GO sheets. ln.edu.hk
In another avenue, PPOEA could be used to functionalize mesoporous silica (B1680970) nanoparticles (MSNs). The polymer chains could act as pH-responsive gatekeepers, controlling the release of drugs loaded into the pores of the MSNs. mdpi.com The synergy between the high surface area of the nanoparticles and the responsive nature of the polymer would allow for the creation of sophisticated delivery vehicles. Future work will involve exploring the surface-initiated polymerization of POEA from various nanoparticle surfaces and characterizing the resulting nanocomposites' mechanical, thermal, and responsive properties.
Advanced Spectroscopic and Microscopic Probes for In Situ Research
Understanding the polymerization kinetics, network formation, and dynamic behavior of POEA-based systems is crucial for designing and optimizing materials. While traditional techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used for structural characterization acs.org, advanced in situ methods are needed to probe these processes in real-time.
In situ FTIR or Raman spectroscopy can monitor the conversion of the acrylate double bond during photopolymerization, providing critical data on reaction rates and the influence of formulation components. researchgate.net These techniques are particularly valuable for studying the rapid curing processes involved in 3D printing.
Quartz Crystal Microbalance with Dissipation (QCM-D) monitoring is another powerful tool that can be used to study the layer-by-layer assembly of PPOEA films. It can provide real-time information on the mass and viscoelastic properties of the adsorbed layers, offering insights into the interactions between PPOEA and surfaces or other molecules. For example, QCM-D has been used to demonstrate the stability of poly[2-(methacryloyloxy) ethyl phosphorylcholine] multilayers, a related phosphate-containing polymer. researchgate.net Atomic Force Microscopy (AFM) can be employed to visualize the surface morphology and measure the nanomechanical properties of PPOEA-based materials and their nanocomposites at the nanoscale.
Computational Design and Prediction of Novel this compound Derivatives
Computational modeling and simulation are becoming indispensable tools in materials science for accelerating the design and discovery of new molecules with desired properties. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of POEA and its derivatives. acs.org This can help in understanding intramolecular interactions and predicting how structural modifications would affect the monomer's behavior.
Molecular dynamics (MD) simulations can provide insights into the conformational behavior of PPOEA chains in different environments (e.g., varying pH or solvent) and their interactions with surfaces and nanoparticles. This can guide the design of smart materials with tailored responsiveness. Furthermore, kinetic modeling software can be used to simulate the polymerization process, predicting how changes in monomer feed composition or reaction conditions will affect conversion rates, polymer composition, and molecular weight distribution. mdpi.com
By computationally screening virtual libraries of novel POEA derivatives—for example, by changing the length of the ethyl linker or adding other functional groups—researchers can identify promising candidates for synthesis and experimental validation. nih.govresearchgate.net This predictive approach can significantly reduce the experimental effort required to develop new materials for specific applications, from anticancer agents to advanced coatings. spacefrontiers.orgnih.gov This synergy between computational prediction and experimental work is a key future direction for unlocking the full potential of this versatile monomer family.
Q & A
Q. What are the standard synthetic routes for 2-(Phosphonooxy)ethyl acrylate, and how are they optimized for purity?
The synthesis typically involves esterification of acrylic acid with 2-phosphonooxyethanol, using catalysts like sulfuric acid or enzyme-mediated methods. Optimization focuses on minimizing side reactions (e.g., polymerization) by incorporating inhibitors such as 4-methoxyphenol (200–300 ppm) . Purification often employs fractional distillation or column chromatography, with purity verified via GC (>93%) or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
Q. How is this compound stabilized during storage, and what are the risks of inhibitor depletion?
Stabilization uses radical inhibitors like 4-methoxyphenol (MEHQ) at 200–300 ppm . Inhibitor depletion risks spontaneous polymerization, especially under heat or UV exposure. Regular monitoring via iodometric titration or UV-Vis spectroscopy is recommended to assess inhibitor levels .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in copolymerization studies be resolved?
Discrepancies often arise from differences in monomer feed ratios, initiator systems, or solvent polarity. For example, RAFT polymerization with controlled monomer reactivity ratios (e.g., with 2-(diethylamino)ethyl acrylate) reduces compositional drift . Kinetic studies using real-time FT-IR or DSC can clarify reactivity under varying conditions .
Q. What experimental design considerations are critical for incorporating this compound into stimuli-responsive polymers?
- pH/temperature responsiveness : Adjust the comonomer ratio (e.g., cationic 2-(acryloyloxy)ethyl trimethylammonium chloride) to tune lower critical solution temperature (LCST) .
- Crosslinking density : Use UV-initiated polymerization with photoinitiators (e.g., Irgacure 2959) to control hydrogel swelling ratios .
- Phosphorus content analysis : Employ ICP-OES to quantify phosphate integration for bioactivity studies .
Q. How does the phosphonooxy group influence the hydrolytic stability of acrylate-based polymers?
The phosphonooxy moiety enhances hydrophilicity and chelation capacity, potentially accelerating hydrolysis in aqueous media. Accelerated aging tests (e.g., 70°C, 75% RH) paired with GPC can track molecular weight degradation. Comparative studies with non-phosphorylated analogs (e.g., 2-hydroxyethyl acrylate) reveal mechanistic insights .
Q. What methodologies are effective for quantifying this compound in complex biological matrices?
- LC-MS/MS : Optimize mobile phases (e.g., ammonium formate/acetonitrile) to resolve the compound from phospholipid interference .
- Enzymatic assays : Phosphatidylcholine-specific phospholipase D can hydrolyze phosphorylated esters, enabling colorimetric detection (absorbance at 570 nm) .
Methodological Challenges and Solutions
Q. How can researchers mitigate batch-to-batch variability in polymerization reactions involving this compound?
- Pre-polymerization purification : Remove inhibitors via activated charcoal filtration .
- Stoichiometric control : Use a Schlenk line for oxygen-free conditions to ensure reproducible radical initiation .
- In-line monitoring : Raman spectroscopy tracks conversion rates and comonomer consumption in real time .
Q. What strategies are recommended for resolving contradictory bioactivity results in drug delivery studies using phosphorylated acrylates?
Contradictions may stem from differences in polymer degradation rates or drug release kinetics. Use:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
